molecular formula C14H14N2O6S B2630387 2-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid CAS No. 1009605-39-3

2-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Cat. No.: B2630387
CAS No.: 1009605-39-3
M. Wt: 338.33
InChI Key: BZAYRWKOJBITLY-UHFFFAOYSA-N
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Description

2-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a research-grade compound recognized for its potent agonistic activity on the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid metabolism. Its primary research value lies in the investigation of insulin sensitization pathways for the study of Type 2 diabetes and metabolic syndrome . Beyond its metabolic applications, this agent is utilized in immunological and oncological research due to PPARγ's role in modulating inflammatory responses and cellular differentiation. The compound's mechanism involves binding to the PPARγ ligand-binding domain, promoting heterodimerization with the retinoid X receptor (RXR) and subsequent transcription of genes involved in adipogenesis and insulin sensitization. This makes it a critical tool for dissecting the complex signaling networks that govern energy homeostasis and inflammation. Recent studies also explore its potential in cancer research , particularly in contexts where PPARγ activation influences cell cycle progression and apoptosis. Researchers employ this agonist to model disease states, screen for therapeutic agents, and elucidate novel molecular targets downstream of PPARγ activation.

Properties

IUPAC Name

2-[[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S/c1-2-22-10(17)7-16-12(18)11(23-14(16)21)15-9-6-4-3-5-8(9)13(19)20/h3-6,11,15H,2,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAYRWKOJBITLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(SC1=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of an appropriate amine with a thioester or a similar compound to form the thiazolidinone ring.

    Introduction of the Ethoxy-Oxoethyl Group:

    Coupling with Benzoic Acid: Finally, the thiazolidinone derivative is coupled with benzoic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features:

  • A thiazolidine ring , which is known for its role in various biological processes.
  • An amino group , enhancing its reactivity and potential for forming interactions with biological targets.
  • A benzoic acid moiety , contributing to its solubility and biological activity.

These structural elements combine to give the compound unique properties that may be exploited in drug development.

Biological Activities

Research indicates that 2-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid exhibits several promising biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may interact with enzymes or receptors involved in inflammatory processes, potentially offering therapeutic benefits in conditions characterized by inflammation.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural similarity to other thiazolidinedione derivatives suggests a potential for inhibiting microbial growth .
  • Antidiabetic Potential : Given the known activities of thiazolidinediones in glucose metabolism regulation, this compound may also exhibit antidiabetic effects, warranting further investigation into its mechanism of action .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of compounds similar to this compound:

Table 1: Comparative Biological Activities of Thiazolidinedione Derivatives

Compound NameBiological ActivityReference
PioglitazoneAntidiabetic
RosiglitazoneAntidiabetic
Compound AAnti-inflammatory
Compound BAntimicrobial

Case Study: Antimicrobial Activity

A study focused on the antimicrobial efficacy of thiazolidinedione derivatives found that certain compounds exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanisms involved were attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study: Anti-inflammatory Mechanism

In a separate investigation, a related thiazolidinedione was shown to inhibit pro-inflammatory cytokines in vitro, suggesting a possible pathway through which this compound could exert its anti-inflammatory effects. The study highlighted the importance of further exploring this compound's potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Solubility and Lipophilicity

  • Benzoic Acid vs. Esters/Amides : The benzoic acid group in the target compound enhances aqueous solubility compared to ethyl ester derivatives (e.g., ) or benzamide analogs (e.g., ). However, esters like ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate may act as prodrugs, improving oral bioavailability .
  • Amino vs.

Research Findings and Data Gaps

  • Metabolic Stability : The ethoxy group may slow esterase-mediated hydrolysis compared to methoxy derivatives.
  • Toxicity Profile : Thiazolidinediones are associated with risks like hepatotoxicity; substituent modifications (e.g., benzoic acid) could mitigate adverse effects .

Further studies are needed to validate these hypotheses through in vitro assays (e.g., PPARγ binding) and in vivo pharmacokinetic profiling.

Biological Activity

The compound 2-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a complex organic molecule characterized by a thiazolidine ring, an amino group, and a benzoic acid moiety. This unique structure allows for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the thiazolidine ring through condensation reactions.
  • Introduction of the ethoxy group to enhance solubility.
  • Coupling with benzoic acid derivatives to form the final product.

Purification methods such as recrystallization and chromatography are employed to achieve high yields and purity.

Biological Activity Overview

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial resistance mechanisms.
  • Anti-inflammatory Effects : The thiazolidine ring is known for its role in various biological processes, including inflammation modulation.
  • Anticancer Potential : Similar compounds have shown activity against various cancer cell lines, indicating potential applicability in cancer therapy.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, which is crucial for its anti-inflammatory properties.
  • Receptor Binding : Interaction with specific receptors could lead to altered signaling pathways that affect cell proliferation and apoptosis.

Comparative Analysis

A comparison of similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
4-CarboxybenzylamineAmino group linked to a carboxybenzyl moietyPrecursor in the synthesis of related compounds
Thiazolidine-2,4-dioneCore structure similar to thiazolidine derivativesKnown for its biological activity as an antidiabetic agent
Benzoic Acid DerivativesContains benzoic acid moietyVarious derivatives exhibit different biological activities

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that derivatives of thiazolidines exhibit significant antitumor effects via mechanisms such as apoptosis induction and inhibition of tumor angiogenesis . The compound’s structural features may enhance its efficacy against cancer cells.
    • Example Study : Thiazolidinedione derivatives showed IC50 values comparable to standard treatments like doxorubicin .
  • Antimicrobial Studies : The compound's potential as an antimicrobial agent was evaluated through binding affinity studies with microbial enzymes. Results indicate promising interactions that could lead to effective treatments against resistant strains .
  • Inflammatory Response Modulation : Research indicates that thiazolidine derivatives can modulate inflammatory responses by inhibiting specific cytokines involved in inflammatory pathways .

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